2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone
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Description
2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone is a useful research compound. Its molecular formula is C20H18N4O4 and its molecular weight is 378.388. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone is a derivative of oxadiazole and indole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Indole moiety : Contributes to the biological activity through various interactions with biological targets.
- Furan ring : Known for its role in enhancing the pharmacological properties of compounds.
- Oxadiazole ring : Associated with antimicrobial and anticancer activities.
The molecular formula is C19H20N4O3, and the compound's synthesis typically involves multi-step reactions that include the formation of the oxadiazole and indole components.
Anticancer Activity
Research indicates that compounds containing oxadiazole and indole moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and modulating p53 pathways, similar to other oxadiazole derivatives .
- Case Study : In a study examining various oxadiazole derivatives, several showed IC50 values in the low micromolar range against MCF-7 breast cancer cells. The presence of electron-withdrawing groups was crucial for enhancing activity .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 0.48 | MCF-7 |
Compound B | 0.78 | HCT-116 |
This compound | TBD | TBD |
Antimicrobial Activity
The oxadiazole scaffold has been noted for its antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth effectively:
- Example : Compounds similar to this compound have demonstrated activity against a range of pathogens including Escherichia coli and Staphylococcus aureus .
Other Biological Activities
Beyond anticancer and antimicrobial effects, there is emerging evidence that compounds with similar structures may also exhibit:
- Anti-inflammatory effects : By inhibiting pro-inflammatory cytokines.
- Antioxidant properties : Through scavenging free radicals and reducing oxidative stress .
Mechanism-Based Approaches
Recent studies have focused on understanding how structural modifications influence biological activity:
Properties
IUPAC Name |
2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-18(23-7-10-26-11-8-23)13-24-12-15(14-4-1-2-5-16(14)24)19-21-22-20(28-19)17-6-3-9-27-17/h1-6,9,12H,7-8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVBMAVVPRQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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